molecular formula C16H15BrINO3 B8719991 5-Bromo-N-(3,4-dimethoxybenzyl)-2-iodobenzamide

5-Bromo-N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Cat. No. B8719991
M. Wt: 476.10 g/mol
InChI Key: FIMWWPNJNDEWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(3,4-dimethoxybenzyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C16H15BrINO3 and its molecular weight is 476.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-(3,4-dimethoxybenzyl)-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(3,4-dimethoxybenzyl)-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H15BrINO3

Molecular Weight

476.10 g/mol

IUPAC Name

5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide

InChI

InChI=1S/C16H15BrINO3/c1-21-14-6-3-10(7-15(14)22-2)9-19-16(20)12-8-11(17)4-5-13(12)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

FIMWWPNJNDEWRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-iodobenzoic acid (1-1, 500 mg, 1.529 mmol, 1.0 equiv) in dichloromethane (8 mL) was added catalytic DMF (0.012 mL, 0.153 mmol, 0.1 equiv) and oxalyl chloride (0.161 mL, 1.835 mmol, 1.2 equiv) at 0° C. The reaction mixture was stirred for 1 hour and concentrated. The crude residue was dissolved in dichloromethane (15 mL) and to the reaction was added 3,4-dimethoxybenzylamine (281 mg, 1.682 mmol, 1.2 equiv), and TEA (0.682 mL, 4.59 mmol, 3.0 equiv) at 0° C. After stirring for 10 min, the mixture was removed from the cold bath, diluted with DCM and washed with water. The organic phase was dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 100% EtOAc in hexanes) to afford the product (1-2) as a tan solid. ESI+ MS [M+H]− C16H15BrINO3: 476.9 found, 476.1 required.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.012 mL
Type
reactant
Reaction Step One
Quantity
0.161 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
281 mg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.682 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.